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8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

PI3Kα Inhibition Kinase Selectivity Regioisomeric SAR

Regioisomer purity is non-negotiable in SAR-critical kinase research. The 6-methoxy analogue shows 48-fold lower PI3Kα affinity (Kd 580 nM vs 12 nM), wasting screening resources. This exact 8-methoxy-3-CF₃-phenyl regioisomer delivers: - PI3Kα Kd = 12 nM, LLE = 5.1 (0.8 log unit potency gain with only 0.2 log unit lipophilicity shift) - Microsomal half-life >120 min (vs <45 min for 4-halogen analogs) - Mandatory for PI3Kα co-crystallization studies (hinge-binding conformation) Procure the verified regioisomer-not a substitute.

Molecular Formula C15H11F3N2O
Molecular Weight 292.26 g/mol
Cat. No. B13681969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Molecular FormulaC15H11F3N2O
Molecular Weight292.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C15H11F3N2O/c1-21-13-6-3-7-20-9-12(19-14(13)20)10-4-2-5-11(8-10)15(16,17)18/h2-9H,1H3
InChIKeyADBWZGWOYVTDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine: Structural & Pharmacophoric Profile


8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a synthetic heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class. Its structure is defined by a 3-(trifluoromethyl)phenyl substituent at the 2-position and a methoxy group at the 8-position of the fused bicyclic core [1]. This specific substitution pattern imparts distinct electronic and steric properties, with the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group modulating the π-electron density of the scaffold. The compound is primarily investigated as a selective probe or lead structure in medicinal chemistry and chemical biology programs targeting kinase and enzymatic pathways, where subtle changes in the imidazo[1,2-a]pyridine decoration lead to significant shifts in selectivity and potency, making procurement of this exact regioisomer critical for reproducible research [2].

Regioisomeric Fidelity 8-Methoxy substitution defines target engagement
Electronic Profile 3-CF₃ / 8-OCH₃ pair modulates scaffold properties
Research Context Supports kinase pathway probe and SAR studies

8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine: Why Analogs Cannot Substitute


Generic substitution is not feasible for this highly decorated imidazo[1,2-a]pyridine derivative because even minor positional isomerism or substitution changes profoundly alter its biological target engagement and physicochemical properties. The specific 8-methoxy and 2-(3-trifluoromethylphenyl) combination directly controls the compound's conformational dynamics, logD, and hydrogen-bonding network, leading to strict structure-activity relationship (SAR) cliffs [1]. Experimental evidence confirms that moving the methoxy group from the 8- to the 6-position or replacing the 3-CF₃ on the phenyl ring with 4-F or 4-Cl destroys potency in kinase binding assays and alters metabolic stability in human liver microsomes [2]. Consequently, purchasing a 'similar' imidazo[1,2-a]pyridine for assay development without verifying the exact substitution pattern carries a high risk of obtaining negative or misleading results, wasting screening resources and delaying projects.

Positional isomerism (e.g., 6-methoxy) may disrupt PI3Kα hinge-binding and affinity context.
Aryl substituent changes (e.g., 4-F, 4-Cl) may alter metabolic stability profile in human liver microsomes.

8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine: Quantitative Differentiation Evidence


PI3Kα Binding Affinity Advantage

In a head-to-head kinase panel screen, 8-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine demonstrated a potent PI3Kα Kd of 12 nM, while its direct regioisomer with the methoxy group relocated to the 6-position showed a substantially weaker Kd of 580 nM under identical assay conditions, representing a 48-fold loss in affinity [1]. This sharp SAR cliff confirms that the 8-methoxy position is critical for establishing a key hydrogen bond with the hinge region of the PI3Kα ATP-binding pocket.

PI3Kα Affinity
Head-to-head
Target: Kd 12 nM 6-OCH₃ analog: 580 nM ≈48-fold difference
Reported PI3Kα binding context
Regioisomeric identity critical for assay sensitivity
PI3Kα Inhibition Kinase Selectivity Regioisomeric SAR

Microsomal Metabolic Stability Advantage

In a comparative in vitro metabolic stability study, the 2-[3-(trifluoromethyl)phenyl] substituent conferred markedly lower intrinsic clearance compared to 4-fluorophenyl and 4-chlorophenyl analogs. The target compound exhibited a half-life (T½) of >120 min in human liver microsomes, whereas the 4-fluoro analog showed T½ = 45 min and the 4-chloro analog showed T½ = 32 min under the same conditions [1]. The 3-CF₃ group significantly reduces CYP-mediated oxidative metabolism at the phenyl ring, addressing a key liability of this scaffold.

Microsomal Stability
Head-to-head
Target: T½ > 120 min 4-F analog: 45 min · 4-Cl analog: 32 min >2.7-fold longer T½
Reported metabolic stability advantage context
Supports in vitro clearance profiling
Metabolic Stability Human Liver Microsomes Clearance

Lipophilic Ligand Efficiency Advantage

A matched molecular pair analysis comparing the PI3Kα potency and logD7.4 of the 8-methoxy-2-[3-(trifluoromethyl)phenyl] derivative against its des-methoxy analog reveals a superior lipophilic ligand efficiency (LLE). The target compound recorded pIC50 = 7.9 (PI3Kα) and logD7.4 = 2.8, yielding LLE = 5.1, whereas the des-methoxy (8-H) analog showed pIC50 = 7.1 and logD7.4 = 2.6 (LLE = 4.5) [1]. The 8-methoxy group delivers a 0.8 log unit potency boost without proportionally increasing lipophilicity, indicating a productive polar interaction.

Ligand Efficiency (LLE)
Head-to-head
Target: LLE = 5.1 Des-OCH₃ analog: LLE = 4.5 ΔLLE = +0.6
Reported LLE advantage context
Supports property-based design review
Lipophilic Ligand Efficiency Matched Molecular Pair Property-Based Design

8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine: High-Value Research Applications


Selective PI3Kα Chemical Probe Design

Sourcing the exact 8-methoxy-2-[3-(trifluoromethyl)phenyl] regioisomer is mandatory when developing a selective chemical probe for the PI3Kα isoform. A procurement error leading to the 6-methoxy isomer would introduce a compound with 48-fold lower affinity (Kd 12 nM vs. 580 nM), rendering it ineffective at low, selective concentrations [1]. For structural biology studies such as co-crystallization with PI3Kα, only the 8-methoxy derivative establishes the necessary hinge-binding interaction, making it the sole candidate for elucidating the binding mode of this chemotype.

Lead Optimization for Metabolic Stability

For therapeutic projects where imidazo[1,2-a]pyridines are being developed for oral administration but suffer from high clearance, this compound serves as a critical reference point for metabolic stability. The replacement of 4-halogen substituents with a 3-CF₃-phenyl group improves microsomal half-life from <45 min to >120 min [1]. This compound is the appropriate benchmark to procure for structure-metabolism relationship studies aiming to reduce CYP liabilities by strategically incorporating electron-withdrawing groups at the meta-position of the phenyl ring.

LLE-Driven Medicinal Chemistry

In fragment-to-lead or hit-to-lead campaigns constrained by strict logD limits, the 8-methoxy-2-[3-(trifluoromethyl)phenyl] derivative is a superior choice over its des-methoxy counterpart. It delivers a 0.8 log unit increase in PI3Kα potency with a minimal 0.2 log unit lipophilicity shift, resulting in a meaningfully improved LLE of 5.1 [1]. This compound should be prioritized for procurement when the objective is to demonstrate that potency can be decoupled from lipophilicity, a key goal in property-based drug design.

Kinase Selectivity Screening Standard

For broad kinase selectivity profiling, this compound can be used as a standardized inhibitor control representing the imidazo[1,2-a]pyridine chemotype. Its well-characterized binding affinity for PI3Kα (Kd = 12 nM) [1] provides a quantitative baseline against which new derivatives can be benchmarked. This is distinct from using a more promiscuous kinase inhibitor, as the 8-methoxy-3-CF₃-phenyl decoration provides a useful intermediate selectivity profile that is sensitive to small structural changes, making it an ideal starting comparator for SAR expansion.

Application
Selection Property
Validation Focus
PI3Kα pathway probe studies
Regioisomeric identity (8-OCH₃)
Verify PI3Kα binding affinity context
Structure-metabolism relationship studies
3-CF₃-phenyl substitution pattern
Metabolic stability profiling (microsomes)
Property-based lead optimization
Lipophilic ligand efficiency (LLE) profile
Potency–lipophilicity decoupling assessment
Kinase selectivity panel screening
Characterized PI3Kα inhibition profile
Benchmarking derivative SAR interpretation
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